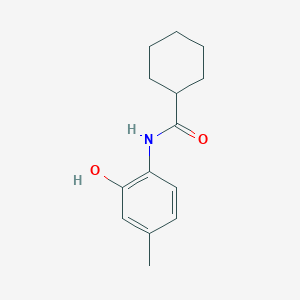
N-(2-hydroxy-4-methylphenyl)cyclohexanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-hydroxy-4-methylphenyl)cyclohexanecarboxamide, also known as OHMPC, is a chemical compound with potential applications in the field of scientific research. OHMPC is a cyclic amide that contains a hydroxyl group and a methyl group on the aromatic ring. This compound has been synthesized using various methods and has shown promising results in several research studies.
Mecanismo De Acción
The mechanism of action of N-(2-hydroxy-4-methylphenyl)cyclohexanecarboxamide is not fully understood. However, it has been shown to inhibit the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). N-(2-hydroxy-4-methylphenyl)cyclohexanecarboxamide may also modulate the activity of certain signaling pathways, including the nuclear factor kappa B (NF-κB) pathway.
Biochemical and Physiological Effects
N-(2-hydroxy-4-methylphenyl)cyclohexanecarboxamide has been shown to have several biochemical and physiological effects. In cancer cells, N-(2-hydroxy-4-methylphenyl)cyclohexanecarboxamide inhibits cell proliferation and induces apoptosis. In neurology, N-(2-hydroxy-4-methylphenyl)cyclohexanecarboxamide has been shown to protect against oxidative stress and inflammation. In immunology, N-(2-hydroxy-4-methylphenyl)cyclohexanecarboxamide has been shown to modulate the activity of immune cells, including T cells and macrophages.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-hydroxy-4-methylphenyl)cyclohexanecarboxamide has several advantages for lab experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. N-(2-hydroxy-4-methylphenyl)cyclohexanecarboxamide has also been shown to have low toxicity in vitro and in vivo. However, N-(2-hydroxy-4-methylphenyl)cyclohexanecarboxamide has some limitations for lab experiments. It has low solubility in water and may require the use of organic solvents for certain experiments. N-(2-hydroxy-4-methylphenyl)cyclohexanecarboxamide may also require higher concentrations for certain experiments due to its low potency.
Direcciones Futuras
There are several future directions for the study of N-(2-hydroxy-4-methylphenyl)cyclohexanecarboxamide. One direction is to investigate the potential use of N-(2-hydroxy-4-methylphenyl)cyclohexanecarboxamide in the treatment of cancer. Another direction is to investigate the neuroprotective effects of N-(2-hydroxy-4-methylphenyl)cyclohexanecarboxamide in animal models of neurodegenerative diseases. Additionally, the immunomodulatory effects of N-(2-hydroxy-4-methylphenyl)cyclohexanecarboxamide may be useful in the treatment of autoimmune diseases. Further studies are needed to fully understand the mechanism of action of N-(2-hydroxy-4-methylphenyl)cyclohexanecarboxamide and its potential applications in scientific research.
Conclusion
N-(2-hydroxy-4-methylphenyl)cyclohexanecarboxamide is a cyclic amide that has potential applications in various scientific research fields. It has been synthesized using various methods and has shown promising results in several research studies. N-(2-hydroxy-4-methylphenyl)cyclohexanecarboxamide has been shown to inhibit the growth of cancer cells, protect against oxidative stress and inflammation, and modulate the activity of immune cells. N-(2-hydroxy-4-methylphenyl)cyclohexanecarboxamide has several advantages for lab experiments, including its stability and low toxicity. However, N-(2-hydroxy-4-methylphenyl)cyclohexanecarboxamide has some limitations, including its low solubility in water. Further studies are needed to fully understand the potential applications of N-(2-hydroxy-4-methylphenyl)cyclohexanecarboxamide in scientific research.
Métodos De Síntesis
N-(2-hydroxy-4-methylphenyl)cyclohexanecarboxamide has been synthesized using various methods, including the reaction of 2-hydroxy-4-methylbenzoic acid with cyclohexanecarbonyl chloride in the presence of a base. Another method involves the reaction of 2-hydroxy-4-methylbenzoic acid with cyclohexyl isocyanate in the presence of a base. The yield of N-(2-hydroxy-4-methylphenyl)cyclohexanecarboxamide using these methods is around 60-70%.
Aplicaciones Científicas De Investigación
N-(2-hydroxy-4-methylphenyl)cyclohexanecarboxamide has shown potential applications in various scientific research fields, including cancer research, neurology, and immunology. In cancer research, N-(2-hydroxy-4-methylphenyl)cyclohexanecarboxamide has been shown to inhibit the growth of cancer cells in vitro and in vivo. In neurology, N-(2-hydroxy-4-methylphenyl)cyclohexanecarboxamide has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases. In immunology, N-(2-hydroxy-4-methylphenyl)cyclohexanecarboxamide has been shown to modulate the immune response and may be useful in the treatment of autoimmune diseases.
Propiedades
Fórmula molecular |
C14H19NO2 |
|---|---|
Peso molecular |
233.31 g/mol |
Nombre IUPAC |
N-(2-hydroxy-4-methylphenyl)cyclohexanecarboxamide |
InChI |
InChI=1S/C14H19NO2/c1-10-7-8-12(13(16)9-10)15-14(17)11-5-3-2-4-6-11/h7-9,11,16H,2-6H2,1H3,(H,15,17) |
Clave InChI |
WFWFLKHBCKLZQB-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)NC(=O)C2CCCCC2)O |
SMILES canónico |
CC1=CC(=C(C=C1)NC(=O)C2CCCCC2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



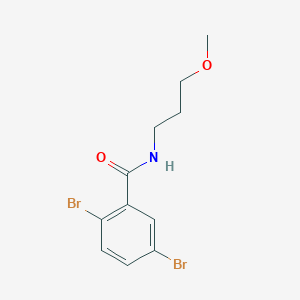
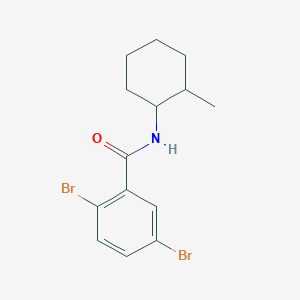


![3-methyl-N-{2-methyl-5-[(3-methylbutanoyl)amino]phenyl}butanamide](/img/structure/B290615.png)
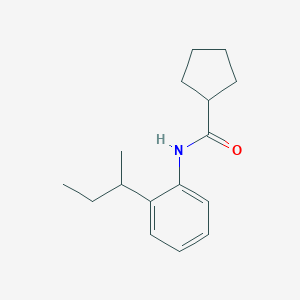
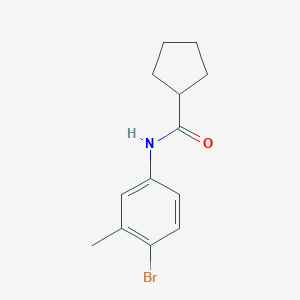
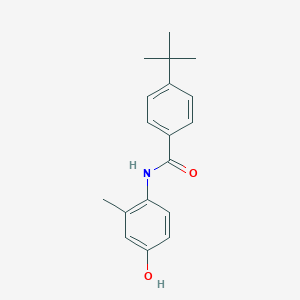


![N-[1-(hydroxymethyl)propyl]-2-(1-naphthyl)acetamide](/img/structure/B290625.png)
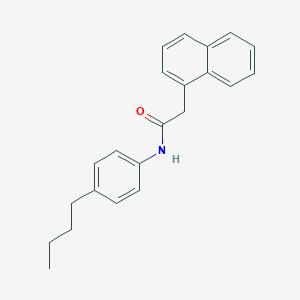
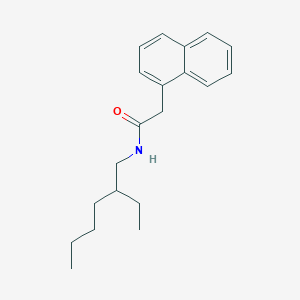
![Dimethyl 5-[(1-naphthylacetyl)amino]isophthalate](/img/structure/B290631.png)